4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide
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Overview
Description
4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with a benzene sulfonamide moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core, which is then further functionalized to introduce the benzene sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This inhibition can result in cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: A purine nucleoside analog with anticancer activity.
4-amino-5-cyano-1-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Another pyrimidine nucleoside analog with biochemical and anticancer properties.
Uniqueness
4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide is unique due to its combination of a pyrrolo[2,3-d]pyrimidine core with a benzene sulfonamide group. This structural feature enhances its binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development.
Properties
CAS No. |
2126749-48-0 |
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Molecular Formula |
C13H10N6O2S |
Molecular Weight |
314.3 |
Purity |
95 |
Origin of Product |
United States |
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